molecular formula C12H9NO4 B2396390 2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356576-44-8

2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B2396390
CAS RN: 356576-44-8
M. Wt: 231.207
InChI Key: POBKDVVNFBAOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid is a unique chemical compound with the empirical formula C12H9NO4 . It has a molecular weight of 231.20 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is O=C (C1=CC (C (O)=O)=CC=C21)N (C2=O)C3CC3 . The InChI is 1S/C12H9NO4/c14-10-8-4-1-6 (12 (16)17)5-9 (8)11 (15)13 (10)7-2-3-7/h1,4-5,7H,2-3H2, (H,16,17) . These strings provide a textual representation of the compound’s molecular structure.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids like 2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid are notable for their role as microbial inhibitors in the production of biorenewable fuels and chemicals. They have been identified as inhibitors of microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. This inhibitory property is utilized in the food preservation industry due to their potent antimicrobial activity. Research aims at understanding the mechanisms behind this inhibition to engineer more robust strains for improved industrial performance (Jarboe et al., 2013).

Antioxidant and Antimicrobial Activities

Structural variations in carboxylic acids impact their biological activities. A study compared the effects of structural differences in certain carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activities. Notably, rosmarinic acid exhibited high antioxidant activity, while caffeic acid and cinnamic acid showed notable antimicrobial properties. This demonstrates the potential of carboxylic acids in medicinal applications, especially in relation to their structural configuration (Godlewska-Żyłkiewicz et al., 2020).

Solvent Applications in Liquid-Liquid Extraction

The field of liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams, a crucial step in producing bio-based plastics, has seen significant advancements. Research has focused on developing new solvents like ionic liquids and improving traditional solvent systems to make the LLX process economically feasible even at lower acid concentrations. This innovation in solvent technology is critical for the efficient and sustainable recovery of carboxylic acids from diluted aqueous streams (Sprakel & Schuur, 2019).

Oxidation of Cyclopropane Derivatives

Cyclopropane structures, due to their high ring strain and unique reactions, are increasingly used in drug development. The oxidation of cyclopropane-containing compounds is a critical step in the synthesis of carbonylcyclopropanes, which are valuable intermediates in synthetic organic chemistry. The study provides insights into the oxidation processes of these compounds, including the effects of structural parameters on the distribution of oxidation products, and discusses various oxidants and catalytic systems suitable for the oxidation of cyclopropane derivatives (Sedenkova et al., 2018).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

2-cyclopropyl-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-8-4-1-6(12(16)17)5-9(8)11(15)13(10)7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBKDVVNFBAOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.